molecular formula C18H19N5O B11010493 2-phenyl-N-[2-(2-pyrimidinylamino)ethyl]-2-(1H-pyrrol-1-yl)acetamide

2-phenyl-N-[2-(2-pyrimidinylamino)ethyl]-2-(1H-pyrrol-1-yl)acetamide

Cat. No.: B11010493
M. Wt: 321.4 g/mol
InChI Key: NYPYERPOWBYDCL-MRXNPFEDSA-N
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Description

(2R)-2-Phenyl-N-[2-(2-pyrimidinylamino)ethyl]-2-(1H-pyrrol-1-yl)ethanamide is a complex organic compound with a unique structure that includes a phenyl group, a pyrimidinylamino group, and a pyrrol-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Phenyl-N-[2-(2-pyrimidinylamino)ethyl]-2-(1H-pyrrol-1-yl)ethanamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the pyrimidinylamino group, followed by the introduction of the phenyl and pyrrol-1-yl groups through various chemical reactions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity levels for industrial use.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Phenyl-N-[2-(2-pyrimidinylamino)ethyl]-2-(1H-pyrrol-1-yl)ethanamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired products. For example, oxidation reactions may require elevated temperatures and the presence of a catalyst, while reduction reactions may be carried out at room temperature under an inert atmosphere.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the pyrrol-1-yl group may lead to the formation of pyrrol-2-one derivatives, while reduction of the pyrimidinylamino group may yield amine derivatives.

Scientific Research Applications

(2R)-2-Phenyl-N-[2-(2-pyrimidinylamino)ethyl]-2-(1H-pyrrol-1-yl)ethanamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding, which may have implications in drug discovery and development.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2R)-2-Phenyl-N-[2-(2-pyrimidinylamino)ethyl]-2-(1H-pyrrol-1-yl)ethanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2R)-2-Phenyl-N-[2-(2-pyrimidinylamino)ethyl]-2-(1H-pyrrol-1-yl)ethanamide include:

Uniqueness

What sets (2R)-2-Phenyl-N-[2-(2-pyrimidinylamino)ethyl]-2-(1H-pyrrol-1-yl)ethanamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H19N5O

Molecular Weight

321.4 g/mol

IUPAC Name

(2R)-2-phenyl-N-[2-(pyrimidin-2-ylamino)ethyl]-2-pyrrol-1-ylacetamide

InChI

InChI=1S/C18H19N5O/c24-17(19-11-12-22-18-20-9-6-10-21-18)16(23-13-4-5-14-23)15-7-2-1-3-8-15/h1-10,13-14,16H,11-12H2,(H,19,24)(H,20,21,22)/t16-/m1/s1

InChI Key

NYPYERPOWBYDCL-MRXNPFEDSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)NCCNC2=NC=CC=N2)N3C=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NCCNC2=NC=CC=N2)N3C=CC=C3

Origin of Product

United States

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